molecular formula C22H24N4O4S B11237260 N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B11237260
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: MJCNDHFNKRKSRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a benzodioxepin ring, a triazole ring, and a sulfanyl-acetamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

  • Formation of the Benzodioxepin Ring:

    • Starting with a suitable precursor, such as a catechol derivative, the benzodioxepin ring can be formed through a series of cyclization reactions.
    • Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate ring closure.
  • Synthesis of the Triazole Ring:

    • The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
    • Common reagents include copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO).
  • Coupling of the Benzodioxepin and Triazole Rings:

    • The benzodioxepin and triazole rings are coupled using a sulfanyl-acetamide linkage.
    • This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods:

  • Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity.
  • Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
    • Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
  • Reduction:

    • Reduction reactions can target the triazole ring or the benzodioxepin ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
    • Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
    • Reagents such as sodium hydride (NaH) and alkyl halides are often employed.

Major Products:

  • Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
  • Reduction of the triazole ring can produce dihydrotriazole derivatives.
  • Substitution reactions can lead to various benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
  • It can be used as a building block in the development of new materials with specific properties.

Biology:

  • The compound may exhibit biological activity, making it a candidate for drug discovery and development.
  • It can be used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Potential applications in medicinal chemistry include the development of new therapeutic agents for the treatment of various diseases.
  • The compound’s structural features may allow it to interact with specific biological targets, such as enzymes or receptors.

Industry:

  • The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
  • It may also find applications in the production of specialty chemicals.

Wirkmechanismus

Molecular Targets and Pathways:

  • The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors.
  • The benzodioxepin and triazole rings may play a role in binding to these targets, while the sulfanyl-acetamide linkage may influence the compound’s overall activity.

Pathways Involved:

  • The compound may modulate specific signaling pathways, leading to changes in cellular function.
  • It may also inhibit or activate specific enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

  • The combination of the benzodioxepin ring, triazole ring, and sulfanyl-acetamide linkage makes this compound unique.
  • Its unique structure may confer specific biological activity or chemical reactivity that is not observed in similar compounds.

Eigenschaften

Molekularformel

C22H24N4O4S

Molekulargewicht

440.5 g/mol

IUPAC-Name

N-benzyl-2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-26-21(16-11-18-19(12-17(16)28-2)30-10-6-9-29-18)24-25-22(26)31-14-20(27)23-13-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3,(H,23,27)

InChI-Schlüssel

MJCNDHFNKRKSRN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3OC)OCCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.